N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine
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Overview
Description
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl carbamoyl group attached to a methoxyphenyl glycine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethyl chloroformate to form an ethyl carbamate intermediate. This intermediate is then reacted with 2-aminoethylamine to introduce the aminoethyl group. Finally, the methoxy group is introduced through methylation using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)piperidine-4-carboxamide: Shares the aminoethyl group and has similar biological activities.
4-[(2-aminoethyl)carbamoyl]phenylboronic acid: Contains a similar carbamoyl group and is used in biochemical studies.
Indole derivatives: Possess similar aromatic structures and exhibit diverse biological activities.
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl glycine backbone differentiates it from other compounds, providing unique properties that make it valuable for various applications.
Properties
CAS No. |
919772-16-0 |
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Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[4-(2-aminoethylcarbamoyl)-3-methoxyanilino]acetic acid |
InChI |
InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
IOZWGSKHIXTMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC(=O)O)C(=O)NCCN |
Origin of Product |
United States |
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